Cas no 2171973-06-9 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutane backbone, offering conformational rigidity that can enhance peptide stability and influence secondary structure. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The methoxypropanamide side chain introduces additional steric and electronic modulation, which may be useful in tuning peptide properties. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS) where controlled incorporation of constrained amino acids is required. Its structural features make it suitable for developing peptidomimetics or bioactive peptides with tailored physicochemical characteristics.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid structure
2171973-06-9 structure
Product Name:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid
CAS No:2171973-06-9
MF:C24H26N2O6
MW:438.473046779633
CID:6421964
PubChem ID:165511557
Update Time:2025-10-28

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid
    • (1s,3s)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
    • EN300-1545503
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
    • 2171355-61-4
    • 2171417-31-3
    • (1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
    • EN300-1531102
    • 2171973-06-9
    • EN300-1531759
    • Inchi: 1S/C24H26N2O6/c1-31-21(22(27)26-15-10-14(11-15)23(28)29)12-25-24(30)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20-21H,10-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)
    • InChI Key: ZUZRQHCJYDVMLM-UHFFFAOYSA-N
    • SMILES: OC(C1CC(C1)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O)=O

Computed Properties

  • Exact Mass: 438.17908655g/mol
  • Monoisotopic Mass: 438.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 114Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1531759-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
50mg
$2829.0 2023-09-26
Enamine
EN300-1531759-100mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
100mg
$2963.0 2023-09-26
Enamine
EN300-1531759-250mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
250mg
$3099.0 2023-09-26
Enamine
EN300-1531759-500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
500mg
$3233.0 2023-09-26
Enamine
EN300-1531759-1000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
1000mg
$3368.0 2023-09-26
Enamine
EN300-1531759-2500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
2500mg
$6602.0 2023-09-26
Enamine
EN300-1531759-5000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
5000mg
$9769.0 2023-09-26
Enamine
EN300-1531759-10000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
10000mg
$14487.0 2023-09-26
Enamine
EN300-1531759-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
0.05g
$2829.0 2023-07-10
Enamine
EN300-1531759-0.1g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
2171973-06-9
0.1g
$2963.0 2023-07-10

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Related Literature

Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid

The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid (CAS No. 2171973-06-9) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, materials science, and advanced chemical synthesis. Its structure is characterized by a cyclobutane ring, which serves as the central framework, attached to a carboxylic acid group and a complex substituent containing a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc moiety, a well-known protecting group in peptide synthesis, suggests its role in controlling reactivity during chemical transformations.

Recent advancements in synthetic chemistry have highlighted the importance of such molecules in constructing bioactive compounds. The cyclobutane ring, known for its unique strain and reactivity, has been extensively studied for its applications in drug design. Researchers have demonstrated that the strained ring can enhance pharmacokinetic properties, such as bioavailability and metabolic stability, making this compound a promising candidate for therapeutic development. Furthermore, the Fmoc group's ability to modulate reactivity has been leveraged in the synthesis of complex peptides and macrocycles, underscoring its versatility in modern chemical synthesis.

One of the most intriguing aspects of this compound is its potential in materials science. The combination of a strained ring system and a bulky substituent like the Fmoc group could lead to novel materials with unique mechanical or electronic properties. For instance, recent studies have explored the use of cyclobutane-containing polymers in advanced electronics due to their excellent thermal stability and mechanical resilience. The incorporation of such groups could further enhance these properties, paving the way for innovative applications in nanotechnology and optoelectronics.

In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the cyclobutane ring typically involves either thermal or photochemical methods, each presenting its own set of challenges. The integration of the Fmoc group requires precise control over reaction conditions to ensure selective protection and activation during subsequent steps. Recent breakthroughs in catalytic methods have simplified these processes, enabling more efficient and scalable syntheses.

From a biological standpoint, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The Fmoc group's ability to act as a temporary protective shield during synthesis also positions this molecule as a valuable intermediate in peptide-based drug discovery programs. Its ability to modulate bioactive pathways makes it an attractive candidate for further exploration in preclinical studies.

In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid (CAS No. 2171973-06-9) stands at the intersection of cutting-edge synthetic chemistry and innovative material design. Its unique structure and functional groups make it a versatile building block with applications spanning drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new possibilities for this compound, it is poised to play a pivotal role in shaping future advancements across multiple disciplines.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd